molecular formula C14H8FNO2 B6369309 3-(3-Cyano-2-fluorophenyl)benzoic acid CAS No. 1261915-06-3

3-(3-Cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6369309
CAS No.: 1261915-06-3
M. Wt: 241.22 g/mol
InChI Key: NFBWFSNGFPRKDI-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)benzoic acid is a fluorinated biphenyl derivative that serves as a high-value building block in advanced chemical and pharmacological research. Its multifunctional structure, incorporating benzoic acid, nitrile, and fluorine substituents on adjacent aromatic rings, makes it a privileged scaffold for constructing complex molecules. This compound is strategically designed for use in the synthesis of tetrazine derivatives, which are critical reagents in bioorthogonal chemistry for pretargeted imaging approaches, particularly in Positron Emission Tomography (PET) . The electron-withdrawing nature of the cyano and fluoro groups fine-tunes the electronic properties of the resulting tetrazines, which can significantly influence their reactivity in inverse electron-demand Diels-Alder (IEDDA) cycloadditions with trans-cyclooctenes (TCOs)—a key reaction for in vivo bioconjugation and diagnostic applications . Beyond its role in probe development, this compound's rigid biphenyl core is a key intermediate in medicinal chemistry campaigns. It is utilized in the design and synthesis of targeted small-molecule therapeutics, including potential kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), where its structure facilitates optimal interactions with protein targets . The presence of both hydrogen bond donor (carboxylic acid) and acceptor (nitrile) groups, combined with the steric and electronic effects of the fluorine atom, allows researchers to modulate the solubility, binding affinity, and metabolic stability of derivative compounds . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-11(8-16)5-2-6-12(13)9-3-1-4-10(7-9)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWFSNGFPRKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683286
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-06-3
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Mechanism

The halogen exchange method leverages nucleophilic aromatic substitution to introduce fluorine at the ortho position relative to the carboxylic acid group. As detailed in the patent US6613930B2, this route begins with 2-chloro-4-nitrobenzoic acid as the starting material. The chlorine atom at the 2-position undergoes exchange with fluoride using a metal fluoride catalyst (e.g., KF or CsF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C). This yields 2-fluoro-4-nitrobenzoic acid , which is subsequently reduced to 2-fluoro-4-aminobenzoic acid via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).

The final cyanation step employs diazotization of the amine group using NaNO₂/HCl at 0–5°C, followed by treatment with a cyanide source (e.g., CuCN or NaCN) to produce 3-fluoro-4-cyanobenzoic acid . For the target compound 3-(3-cyano-2-fluorophenyl)benzoic acid , analogous steps are applied to a substituted benzoic acid precursor, ensuring regioselective placement of the cyano and fluorine groups.

Optimization Parameters

  • Catalyst Selection : CsF outperforms KF in halogen exchange due to higher solubility in DMF, achieving >85% conversion.

  • Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition of the diazonium intermediate.

  • Cyanide Source : CuCN provides higher yields (70–75%) compared to NaCN (50–60%) by minimizing side reactions.

Aminotoluene Derivative Pathway

Synthetic Steps and Intermediate Isolation

This route starts with 2-amino-5-nitrotoluene , which is nitrated to introduce a nitro group at the 3-position. Hydrogenation over Raney nickel reduces the nitro group to an amine, yielding 5-substituted-3-aminotoluene . Diazotization with NaNO₂/HCl and subsequent cyanation with KCN produces 3-cyano-5-substituted toluene , which is oxidized to the corresponding benzoic acid using KMnO₄ in acidic media.

For fluorination, a halogen exchange step is integrated post-cyanation. For example, 3-cyano-2-chlorotoluene is treated with AgF in DMF to replace chlorine with fluorine, followed by oxidation to the final product.

Critical Process Considerations

  • Oxidation Conditions : KMnO₄ in H₂SO₄/H₂O (3:1 v/v) at 80°C ensures complete conversion of the methyl group to carboxylic acid without decarboxylation.

  • Regioselectivity : Nitration of 2-amino-5-nitrotoluene requires precise stoichiometry to avoid polynitration byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key aspects of the two methods:

ParameterHalogen Exchange RouteAminotoluene Derivative Route
Starting Material2-Chloro-4-nitrobenzoic acid2-Amino-5-nitrotoluene
Key ReactionCl → F exchangeNitration → Reduction → Cyanation
Yield (Overall)65–70%55–60%
Purification StepsRecrystallization (EtOH/H₂O)Column chromatography (SiO₂)
ScalabilitySuitable for industrial scaleLimited by multi-step complexity

Industrial Production and Scalability

Continuous Flow Reactor Integration

The halogen exchange route is amenable to continuous flow systems, which enhance heat and mass transfer during exothermic steps like diazotization. Pilot-scale studies demonstrate a 15% increase in yield when using microreactors compared to batch processes.

Solvent Recovery and Waste Management

Industrial implementations prioritize solvent recycling, particularly DMF and ethanol, to reduce costs and environmental impact. Neutralization of acidic byproducts (e.g., HCl) with NaOH generates NaCl, which is removed via filtration .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3-(3-Amino-2-fluorophenyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position Effects

3-Cyano-5-fluorobenzoic Acid (CAS: 327056-74-6)
  • Molecular Formula: C₈H₄FNO₂ (identical to the target compound).
  • Substituent Positions: Cyano at 3-position, fluorine at 5-position.
  • Key Differences : The spatial arrangement of the fluorine atom alters electronic effects and steric interactions. The 5-fluoro substituent may enhance solubility compared to the 2-fluoro isomer due to reduced steric hindrance.
  • Physical Properties :
    • Density: 1.42 g/cm³ .
    • Boiling Point: 317°C at 760 mmHg .
    • Flash Point: 145.5°C .
3-(5-Chloro-2-fluorophenyl)benzoic Acid (CAS: 376592-43-7)
  • Molecular Formula : C₁₃H₈ClFO₂.
  • Substituent Positions : Chlorine at 5-position, fluorine at 2-position.
  • Key Differences: Replacement of the cyano group with chlorine increases molecular weight (250.6 g/mol) and may enhance lipophilicity, impacting bioavailability .
3-(2,2-Dicyano-1-methylethenyl)benzoic Acid
  • Key Features: Contains a dicyano-methylvinyl group instead of a single cyano substituent.
  • Isomerism: Exhibits atropisomerism due to restricted rotation around the C-C bond connecting the aromatic ring and the bulky dicyano group. This property is absent in the target compound, which lacks such steric hindrance .

Physical and Spectral Properties

Table 1: Comparative Data
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Spectral Features
3-(3-Cyano-2-fluorophenyl)benzoic acid 165.123 Not reported Not reported FTIR: C≡N stretch ~2220 cm⁻¹; COOH stretch ~1700 cm⁻¹
3-Cyano-5-fluorobenzoic acid 165.1213 317 1.42 UV λ_max: ~260 nm (aromatic π→π*)
3-(5-Chloro-2-fluorophenyl)benzoic acid 250.6 Not reported Not reported ¹H NMR: Cl substituent deshields adjacent protons
  • Spectral Techniques: FTIR/UV: The cyano group in the target compound shows a characteristic absorption near 2220 cm⁻¹, while carboxylic acid protons exhibit broad O-H stretches (~3000 cm⁻¹) . NMR: Substituent positions influence chemical shifts; for example, fluorine atoms cause deshielding of nearby protons .

Isomerism and Crystallography

  • Atropisomerism: Unlike 2-(2,2-dicyano-1-methylethenyl)benzoic acid, which forms atropisomers due to restricted rotation , the target compound lacks bulky substituents that would limit bond rotation. However, minor conformational isomers may exist in solution.
  • Crystal Structures: Related compounds (e.g., 2-(2,2-dicyano-1-methylethenyl)benzoic acid) crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁) with unit cell parameters a = 8.945 Å, b = 10.644 Å, c = 22.458 Å .

Q & A

Q. What are the optimal synthetic routes for 3-(3-cyano-2-fluorophenyl)benzoic acid, and how can reaction yields be improved?

The synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the cyano and fluorine substituents. Key challenges include managing steric hindrance from the ortho-fluoro group and avoiding side reactions due to competing electron-withdrawing effects. Yield optimization strategies include:

  • Using palladium catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification via recrystallization in ethanol/water mixtures to remove unreacted intermediates .

Q. How can the purity and structural identity of this compound be validated?

Standard analytical workflows involve:

  • HPLC : A C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 254 nm retention time ~8.2 min .
  • NMR : Characteristic peaks include a singlet for the carboxylic proton (δ 12.8–13.2 ppm) and distinct aromatic splitting patterns due to fluorine coupling (δ 7.3–8.1 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 244.03 .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

  • Solubility : Limited in water (<0.1 mg/mL); soluble in DMSO, DMF, and THF.
  • pKa : Estimated at ~2.8 (carboxylic acid) and ~9.1 (cyano group) via computational modeling .
  • Thermal Stability : Decomposition observed above 220°C (DSC analysis) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s electronic structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software can clarify bond lengths and angles, particularly the electron-withdrawing effects of the cyano and fluorine groups. Challenges include:

  • Growing high-quality crystals due to the compound’s low symmetry. Use slow evaporation in DMSO/ethyl acetate mixtures.
  • Refinement of disordered fluorine atoms using constraints (e.g., DFIX in SHELXL) .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Solvent effects : DMSO concentrations >1% can denature proteins. Validate with solvent controls .
  • Assay interference : The cyano group may quench fluorescence. Use orthogonal methods like SPR or ITC .
  • Metabolite stability : LC-MS/MS can identify degradation products in cell-based assays .

Q. How can computational models predict structure-activity relationships (SAR) for drug discovery?

  • Docking Studies : The benzoic acid moiety binds to polar pockets in target proteins (e.g., kinases), while the fluorophenyl group enhances hydrophobic interactions. Use AutoDock Vina with AMBER force fields .
  • QSAR : Hammett constants (σₚ = +0.06 for -CN, +0.43 for -F) correlate with logP and bioavailability .

Q. What are the limitations of current synthetic methods for scale-up?

  • Catalyst Cost : Palladium-based catalysts are expensive for multi-gram synthesis. Switch to nickel catalysts under microwave conditions .
  • Purification : Column chromatography is impractical for large batches. Switch to acid-base extraction (pH 2–3) followed by recrystallization .

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